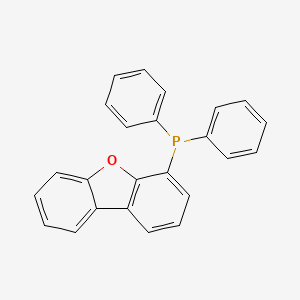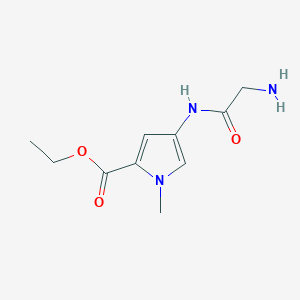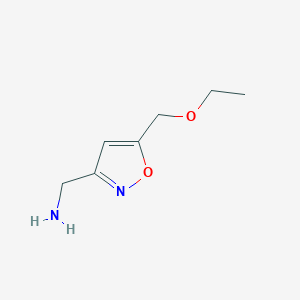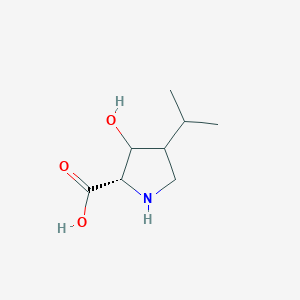
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a carboxylic acid group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Isopropylation: Addition of the isopropyl group at the 4-position.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Friedel-Crafts Alkylation: For the addition of the isopropyl group.
Carboxylation Reactions: Using carbon dioxide or other carboxylating agents.
化学反应分析
Types of Reactions: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidine derivatives.
科学研究应用
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Biochemical pathways that are modulated by the presence of the compound, leading to various physiological effects.
相似化合物的比较
- (2S)-2-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-ethylpyrrolidine-2-carboxylic acid
Uniqueness: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-4-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-4(2)5-3-9-6(7(5)10)8(11)12/h4-7,9-10H,3H2,1-2H3,(H,11,12)/t5?,6-,7?/m0/s1 |
InChI 键 |
NWIGBYSYFQFELI-HUDPQJTASA-N |
手性 SMILES |
CC(C)C1CN[C@@H](C1O)C(=O)O |
规范 SMILES |
CC(C)C1CNC(C1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
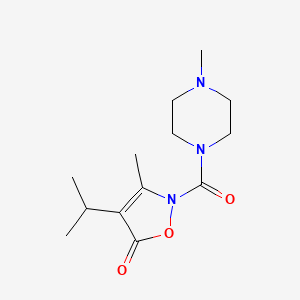

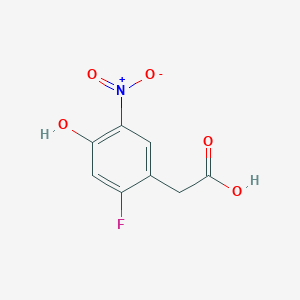
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)


![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
